Fmoc-Cys(SO3H)-OH.disodium salt
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Overview
Description
Fmoc-Cys(SO3H)-OH.disodium salt: is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. The sulfonic acid group (SO3H) attached to the cysteine residue enhances its solubility and reactivity, making it a valuable reagent in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys(SO3H)-OH.disodium salt typically involves the protection of the cysteine thiol group followed by the introduction of the Fmoc group. The process can be summarized as follows:
Protection of the Thiol Group: The thiol group of cysteine is protected using a suitable protecting group such as trityl (Trt) or acetamidomethyl (Acm). This step prevents unwanted side reactions during subsequent steps.
Introduction of the Fmoc Group: The Fmoc group is introduced by reacting the protected cysteine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as diisopropylethylamine (DIPEA).
Sulfonation: The protected Fmoc-Cys is then sulfonated using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide-pyridine complex.
Deprotection and Purification: The protecting groups are removed under acidic conditions, and the product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Cys(SO3H)-OH.disodium salt: undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), iodine (I2), or air oxidation.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Disulfide Bonds: Formed during oxidation reactions.
Thiol Groups: Regenerated during reduction reactions.
Functionalized Derivatives: Formed during substitution reactions.
Scientific Research Applications
Fmoc-Cys(SO3H)-OH.disodium salt: has a wide range of applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis (SPPS) for the preparation of cysteine-containing peptides and proteins.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of peptides with specific modifications.
Medicine: Plays a role in the development of peptide-based therapeutics and diagnostic agents.
Industry: Used in the production of bioactive peptides and as a reagent in various biochemical assays.
Mechanism of Action
The mechanism of action of Fmoc-Cys(SO3H)-OH.disodium salt is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of cysteine, allowing for selective reactions at other functional groups. The sulfonic acid group enhances solubility and reactivity, facilitating the incorporation of cysteine into peptides. The compound’s ability to form disulfide bonds is crucial for the stabilization of protein structures.
Comparison with Similar Compounds
Fmoc-Cys(SO3H)-OH.disodium salt: can be compared with other cysteine derivatives used in peptide synthesis:
Fmoc-Cys(Trt)-OH: Similar in function but uses a trityl protecting group instead of sulfonic acid.
Fmoc-Cys(Acm)-OH: Uses an acetamidomethyl protecting group, offering different stability and reactivity profiles.
Fmoc-Cys(StBu)-OH: Uses a tert-butyl protecting group, providing an alternative protection strategy.
Uniqueness: : The presence of the sulfonic acid group in This compound enhances its solubility and reactivity, making it particularly useful in aqueous environments and for specific biochemical applications.
Conclusion
This compound: is a versatile compound with significant applications in peptide synthesis, biochemical research, and pharmaceutical development. Its unique chemical properties and reactivity make it a valuable tool for scientists working in various fields of research.
Properties
Molecular Formula |
C17H15NNa2O6S2 |
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Molecular Weight |
439.4 g/mol |
IUPAC Name |
disodium;9-[(1-oxido-2-sulfonatosulfanylethyl)carbamoyloxymethyl]-9H-fluorene |
InChI |
InChI=1S/C17H16NO6S2.2Na/c19-16(10-25-26(21,22)23)18-17(20)24-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,18,20)(H,21,22,23);;/q-1;2*+1/p-1 |
InChI Key |
ICWRLEZHOIEPEC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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